molecular formula C21H17F3N2O4 B3017862 METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE CAS No. 1358256-22-0

METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE

Cat. No.: B3017862
CAS No.: 1358256-22-0
M. Wt: 418.372
InChI Key: PBNQNXVKGYBYFY-UHFFFAOYSA-N
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Description

METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a trifluoromethylphenyl group, a carbamoylmethoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 6-methylquinoline-2-carboxylic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then treated with methyl chloroformate to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    METHYL 6-METHOXY-4-(4-(TRIFLUOROMETHYL)PHENYL)QUINOLINE-2-CARBOXYLATE: Similar structure but with a methoxy group instead of a carbamoylmethoxy group.

    METHYL 2-(3-(TRIFLUOROMETHYL)PHENYL)ACETATE: Contains a trifluoromethylphenyl group but lacks the quinoline core.

    2-METHYL-4-((4-METHYL-2-(4-TRIFLUOROMETHYL)PHENYL)THIAZOL-5-YL)METHYLTHIO)PHENOXY)ACETIC ACID: Contains a trifluoromethylphenyl group and a thiazole ring.

Uniqueness

METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE is unique due to the combination of its quinoline core, trifluoromethylphenyl group, and carbamoylmethoxy group

Properties

IUPAC Name

methyl 6-methyl-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O4/c1-12-7-8-15-13(9-12)18(10-17(25-15)20(28)29-2)30-11-19(27)26-16-6-4-3-5-14(16)21(22,23)24/h3-10H,11H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNQNXVKGYBYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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